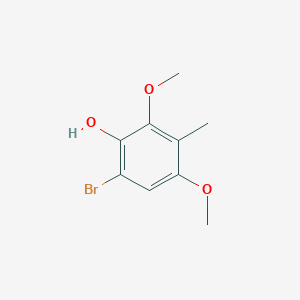
Phenol, 6-bromo-2,4-dimethoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 6-bromo-2,4-dimethoxy-3-methyl- is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methyl group attached to a phenol ring
Preparation Methods
The synthesis of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- typically involves several steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Phenol, 6-bromo-2,4-dimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenol, 6-bromo-2,4-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved can vary based on the structure of the derivative and the biological context.
Comparison with Similar Compounds
Phenol, 6-bromo-2,4-dimethoxy-3-methyl- can be compared with other brominated phenols and methoxy-substituted phenols:
Phenol, 4-bromo-2,6-dimethyl-: This compound has a similar structure but with different positions of the bromine and methyl groups.
Phenol, 2,6-dibromo-4-methyl-: This compound contains two bromine atoms and one methyl group, differing in the number and position of substituents.
Phenol, 2-bromo-3,6-dimethoxy-: This compound has similar methoxy groups but differs in the position of the bromine atom.
The uniqueness of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
351378-72-8 |
|---|---|
Molecular Formula |
C9H11BrO3 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
6-bromo-2,4-dimethoxy-3-methylphenol |
InChI |
InChI=1S/C9H11BrO3/c1-5-7(12-2)4-6(10)8(11)9(5)13-3/h4,11H,1-3H3 |
InChI Key |
YZQZLKPXXSEVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















